molecular formula C16H15ClO4 B14002807 (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone CAS No. 6342-94-5

(4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone

Cat. No.: B14002807
CAS No.: 6342-94-5
M. Wt: 306.74 g/mol
InChI Key: NHXKHBAJKVHPBR-UHFFFAOYSA-N
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Description

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,3,4-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone. The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid and 2,3,4-trimethoxybenzoic acid.

    Reduction: Formation of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)phenylmethanone: Similar structure but lacks the trimethoxy groups.

    (4-chlorophenyl)-(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of the trimethoxy groups.

    (4-chlorophenyl)-(4-methoxyphenyl)methanone: Contains a single methoxy group instead of three.

Uniqueness

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone is unique due to the presence of three methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

6342-94-5

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H15ClO4/c1-19-13-9-8-12(15(20-2)16(13)21-3)14(18)10-4-6-11(17)7-5-10/h4-9H,1-3H3

InChI Key

NHXKHBAJKVHPBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC)OC

Origin of Product

United States

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